molecular formula C22H14ClN5OS B2612883 2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891122-29-5

2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2612883
CAS No.: 891122-29-5
M. Wt: 431.9
InChI Key: FMADBUKDZLQFQG-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a synthetic organic compound that belongs to the benzamide family. It contains multiple aromatic rings, chlorine and sulfur heteroatoms, and nitrogen-rich heterocycles. Its intricate structure contributes to its wide range of biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves the formation of the triazolo[4,3-b]pyridazine core through cyclization reactions between hydrazines and suitable ketones or aldehydes, followed by functionalization with thiophene rings

Industrial Production Methods: : Industrial-scale production leverages efficient catalysts and optimized reaction conditions to maximize yield. Multistep synthesis using solid-phase synthesis or flow chemistry techniques can be employed to ensure consistency and scalability. Advanced purification techniques, such as crystallization or chromatography, are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various reactions, including:

  • Oxidation: Can be oxidized by strong oxidizing agents.

  • Reduction: Reduction of the nitro groups to amines.

  • Substitution: Electrophilic aromatic substitution, especially at the chlorine-bearing benzene ring.

  • Cross-coupling: Formation of C-C or C-N bonds via Suzuki or Buchwald-Hartwig reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide.

  • Reduction: : Metal catalysts like palladium on carbon with hydrogen gas.

  • Substitution: : Halogenation using reagents such as N-bromosuccinimide.

  • Cross-coupling: : Catalysts like palladium(0) with suitable ligands.

Major Products Formed

  • Hydroxylated derivatives from oxidation.

  • Amines from reduction.

  • Halogenated products from substitution.

Scientific Research Applications

2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is extensively studied for its applications in:

  • Chemistry: : Utilized as a precursor for synthesizing more complex organic compounds.

  • Biology: : Acts as a molecular probe to study biological pathways due to its affinity for specific proteins and enzymes.

  • Medicine: : Investigated for its potential as a therapeutic agent, particularly in anticancer and antimicrobial research.

  • Industry: : Explored for use in the synthesis of specialty chemicals and materials due to its unique chemical properties.

Comparison with Similar Compounds

Compared to other benzamides, 2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is unique due to the presence of the triazolo[4,3-b]pyridazine core and thiophene ring, which confer enhanced stability and specificity in its interactions. Similar compounds include:

  • N-(3-(6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide: : Lacks the chlorine atom but retains other structural features.

  • 3-(2-Chlorophenyl)-N-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzamide: : Differs in the position of the chlorine atom on the benzene ring.

  • N-(3-(5-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-chlorobenzamide: : Features a variation in the substitution pattern on the triazolo[4,3-b]pyridazine core.

Biological Activity

The compound 2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a triazolo-pyridazine moiety, which is known for its diverse biological activities. The presence of the thiophene ring and the chloro substituent enhances its chemical reactivity and interaction with biological targets. The molecular formula is C19H16ClN5SC_{19}H_{16}ClN_5S with a molecular weight of 373.88 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It may bind to certain receptors in the body, potentially modulating their activity and influencing physiological responses.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
1MCF-727.3
2HCT-1166.2

These findings suggest that the compound could be further explored for its potential as an anticancer agent.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar triazole derivatives have shown effectiveness against bacterial strains:

CompoundBacteria TargetedActivity
AStaphylococcus aureusInhibitory
BEscherichia coliModerate

These results indicate that the compound may possess broad-spectrum antimicrobial activity.

Case Studies and Research Findings

  • Triazole Derivatives in Cancer Treatment :
    A study focused on various triazole derivatives revealed that modifications in their structure significantly affected their anticancer activity. Specifically, the introduction of different substituents on the triazole ring enhanced potency against breast cancer cell lines (MCF-7) .
  • Antimicrobial Screening :
    In a comparative study of triazole compounds against pathogenic bacteria, several derivatives were tested for their Minimum Inhibitory Concentration (MIC). The results indicated promising activity against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

2-chloro-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN5OS/c23-17-8-2-1-7-16(17)22(29)24-15-6-3-5-14(13-15)18-10-11-20-25-26-21(28(20)27-18)19-9-4-12-30-19/h1-13H,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMADBUKDZLQFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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